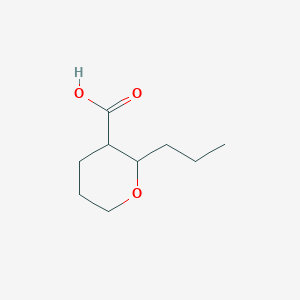
alpha-D-Glucoheptose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “alpha-D-Glucoheptose” is a representation of a carbohydrate structure using the Web3 Unique Representation of Carbohydrate Structures (WURCS) notation. This notation is designed to encode complex carbohydrate structures in a unique linear format based on atomic-level information about monosaccharides and their linkages . The WURCS format is particularly useful for representing glycans, which are essential biomolecules involved in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of carbohydrate structures like the one represented by “alpha-D-Glucoheptose” typically involves the synthesis of monosaccharides followed by their assembly into oligosaccharides or polysaccharides. The synthetic routes often include:
Glycosylation Reactions: These reactions involve the formation of glycosidic bonds between monosaccharides. Common glycosyl donors and acceptors are used under specific conditions to achieve the desired linkages.
Protecting Group Strategies: Protecting groups are used to selectively block reactive hydroxyl groups during synthesis. These groups are later removed under specific conditions to yield the final carbohydrate structure.
Industrial Production Methods
Industrial production of complex carbohydrates often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated donor molecules to acceptor molecules, forming glycosidic bonds. This method is highly efficient and allows for the production of specific carbohydrate structures with high precision.
化学反応の分析
Types of Reactions
Carbohydrate structures like “alpha-D-Glucoheptose” can undergo various chemical reactions, including:
Oxidation: Oxidation of hydroxyl groups to form aldehydes, ketones, or carboxylic acids.
Reduction: Reduction of carbonyl groups to form alcohols.
Substitution: Substitution of hydroxyl groups with other functional groups, such as halogens or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Periodic acid, bromine water, and nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., thionyl chloride), amines.
Major Products Formed
Oxidation: Formation of uronic acids, aldonic acids.
Reduction: Formation of alditols.
Substitution: Formation of halogenated sugars, amino sugars.
科学的研究の応用
Chemistry
Carbohydrate structures are studied for their roles in chemical reactions and their potential as building blocks for complex molecules.
Biology
In biology, glycans are essential for cell-cell communication, immune response, and protein folding. They are studied for their roles in various biological processes and diseases.
Medicine
Glycans are investigated for their potential as therapeutic agents and diagnostic markers. They are involved in the development of vaccines, cancer therapies, and antiviral drugs.
Industry
In the industrial sector, glycans are used in the production of biofuels, food additives, and biodegradable materials.
作用機序
The mechanism of action of carbohydrate structures involves their interactions with specific molecular targets, such as proteins and enzymes. These interactions can modulate various biological pathways, including signal transduction, immune response, and metabolic processes. The specific pathways involved depend on the structure and composition of the carbohydrate.
類似化合物との比較
Similar Compounds
GlycoCT: Another notation for representing carbohydrate structures, similar to WURCS.
IUPAC Linear Code: A linear representation of carbohydrate structures based on IUPAC nomenclature.
Uniqueness
The WURCS notation is unique in its ability to represent complex carbohydrate structures with high precision and flexibility. It allows for the encoding of various structural features, such as repeating units, non-stoichiometric modifications, and alternative residue declarations .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4+,5-,6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWQRWREUZVRGI-KTWJAUQNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride](/img/structure/B7881811.png)






![3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione](/img/structure/B7881855.png)



